Welcome to the BenchChem Online Store!
molecular formula C17H17N3OS B8277930 6-Methoxy-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-benzothiazole

6-Methoxy-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-benzothiazole

Cat. No. B8277930
M. Wt: 311.4 g/mol
InChI Key: CCWAHOIDUMRKGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08163928B2

Procedure details

In a microwave vial were added 2-(6-fluoropyridin-3-yl)-6-methoxy-1,3-benzothiazole (75 mg, 0.29 mmol), water (2.5 mL) and pyrrolidine (0.50 mL) and the reaction was heated in a microwave oven at 100° C. for 5 min. The precipitated product was filtered off, washed with water and methanol and dried in a desicator over P2O5 to give the title compound (76 mg) as a white solid. 1H NMR (CHLOROFORM-d) δ 8.77 (d, 1H) 8.13 (dd, 1H) 7.87 (d, 1H) 7.33 (d, 1H) 7.05 (dd, 1H) 6.44 (d, 1H) 3.89 (s, 3H) 3.63-3.46 (m, 4H) 2.11-1.98 (m, 4H); MS m/z (M+H) 312.
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[N:7]=[CH:6][C:5]([C:8]2[S:9][C:10]3[CH:16]=[C:15]([O:17][CH3:18])[CH:14]=[CH:13][C:11]=3[N:12]=2)=[CH:4][CH:3]=1.[NH:19]1[CH2:23][CH2:22][CH2:21][CH2:20]1>O>[CH3:18][O:17][C:15]1[CH:14]=[CH:13][C:11]2[N:12]=[C:8]([C:5]3[CH:6]=[N:7][C:2]([N:19]4[CH2:23][CH2:22][CH2:21][CH2:20]4)=[CH:3][CH:4]=3)[S:9][C:10]=2[CH:16]=1

Inputs

Step One
Name
Quantity
75 mg
Type
reactant
Smiles
FC1=CC=C(C=N1)C=1SC2=C(N1)C=CC(=C2)OC
Name
Quantity
0.5 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
2.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated product was filtered off
WASH
Type
WASH
Details
washed with water and methanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in a desicator over P2O5

Outcomes

Product
Name
Type
product
Smiles
COC1=CC2=C(N=C(S2)C=2C=NC(=CC2)N2CCCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 76 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.